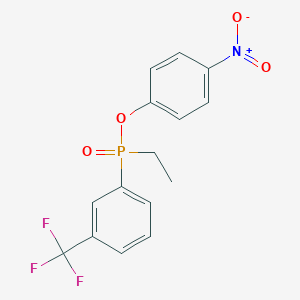
4-Nitrophenyl ethyl(3-(trifluoromethyl)phenyl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl ethyl(3-(trifluoromethyl)phenyl)phosphinate is an organophosphorus compound characterized by the presence of a nitrophenyl group, an ethyl group, and a trifluoromethyl-substituted phenyl group attached to a phosphinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl ethyl(3-(trifluoromethyl)phenyl)phosphinate typically involves the reaction of 4-nitrophenol with ethyl(3-(trifluoromethyl)phenyl)phosphinate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitrophenyl ethyl(3-(trifluoromethyl)phenyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphinates with different alkyl or aryl groups.
Applications De Recherche Scientifique
4-Nitrophenyl ethyl(3-(trifluoromethyl)phenyl)phosphinate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological activities, including enzyme inhibition and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl ethyl(3-(trifluoromethyl)phenyl)phosphinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 4-Nitrophenyl methyl(3-(trifluoromethyl)phenyl)phosphinate
- 4-Nitrophenyl ethyl(4-(trifluoromethyl)phenyl)phosphinate
- 4-Nitrophenyl ethyl(3-(difluoromethyl)phenyl)phosphinate
Comparison: 4-Nitrophenyl ethyl(3-(trifluoromethyl)phenyl)phosphinate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher lipophilicity and stability, making it more suitable for applications requiring robust and durable materials .
Propriétés
Formule moléculaire |
C15H13F3NO4P |
|---|---|
Poids moléculaire |
359.24 g/mol |
Nom IUPAC |
1-[ethyl-(4-nitrophenoxy)phosphoryl]-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H13F3NO4P/c1-2-24(22,14-5-3-4-11(10-14)15(16,17)18)23-13-8-6-12(7-9-13)19(20)21/h3-10H,2H2,1H3 |
Clé InChI |
XZAQUXOVXWTIDW-UHFFFAOYSA-N |
SMILES canonique |
CCP(=O)(C1=CC=CC(=C1)C(F)(F)F)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




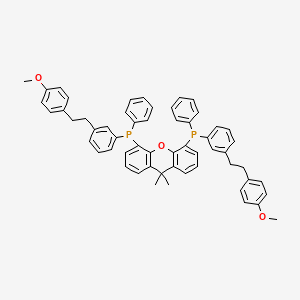
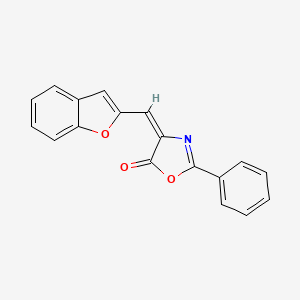
![N~2~-{2-[5-(Sulfooxy)-1H-indol-3-yl]ethyl}-L-glutamine](/img/structure/B12896991.png)
![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12896997.png)
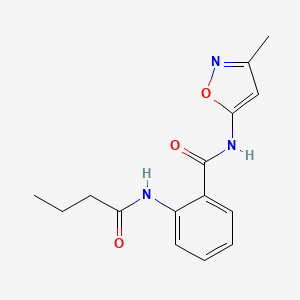
![Benzamide, 3-[[[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-, monohydrochloride](/img/structure/B12897023.png)
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxyadenosine](/img/structure/B12897026.png)
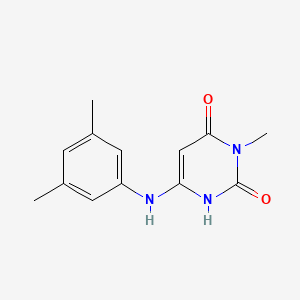
![3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan](/img/structure/B12897036.png)
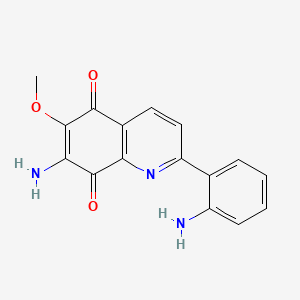
![2-(Benzo[d]oxazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetonitrile](/img/structure/B12897043.png)

